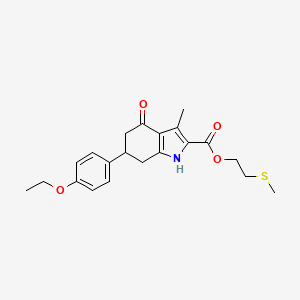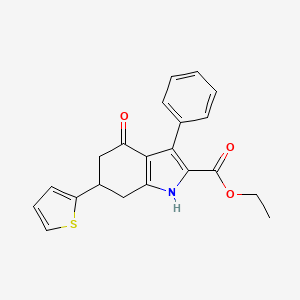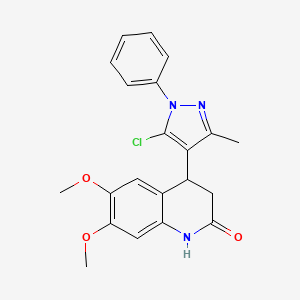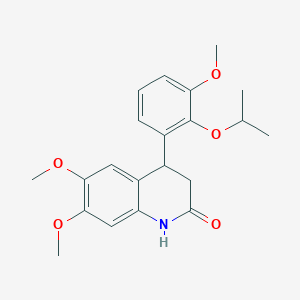
4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CEM-102, is a synthetic compound that belongs to the class of quinolone antibiotics. It was first synthesized by Cempra Pharmaceuticals in 2007 and has been under development for the treatment of bacterial infections.
Mecanismo De Acción
The exact mechanism of action of 4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it is believed to inhibit bacterial DNA synthesis by binding to the DNA gyrase enzyme. This results in the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have low toxicity and is well-tolerated in animal models. It has also been found to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. 4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to accumulate in lung tissue, making it a potential treatment for respiratory infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. It has a broad spectrum of activity against bacteria, making it useful for testing against a wide range of bacterial strains. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, 4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has some limitations for lab experiments. It is not effective against all bacterial strains, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the development of 4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the further study of the mechanism of action of 4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone to better understand how it inhibits bacterial growth. Additionally, 4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone could be tested in combination with other antibiotics to determine if it has synergistic effects. Finally, 4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone could be tested in clinical trials to determine its efficacy and safety in humans.
Conclusion:
In conclusion, 4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has shown promise as an antibacterial agent. It has a broad spectrum of activity against bacteria, good pharmacokinetic properties, and low toxicity. However, further research is needed to optimize the synthesis method, understand the mechanism of action, and determine its efficacy and safety in humans.
Aplicaciones Científicas De Investigación
4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its antibacterial properties. It has shown activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. 4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to be effective against Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. It has also shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Propiedades
IUPAC Name |
4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-5-27-15-7-6-11(8-13(15)21)12-9-17(23)22-14-10-16(24-2)19(25-3)20(26-4)18(12)14/h6-8,10,12H,5,9H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJATRWBLBTPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![sec-butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262909.png)
![2-buten-1-yl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262914.png)




![8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262950.png)
![8-(4-bromo-2-thienyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262952.png)
![4-(2-isopropoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4262967.png)